5,6-dichloro-1H-benzimidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C7H4Cl2N2S It is known for its unique chemical structure, which includes a benzimidazole ring substituted with chlorine atoms at positions 5 and 6, and a thiol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-benzimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The process can be summarized as follows:
Formation of Benzimidazole Ring: o-phenylenediamine reacts with carbon disulfide to form benzimidazole-2-thiol.
Chlorination: The benzimidazole-2-thiol is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at positions 5 and 6.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazoles.
Scientific Research Applications
5,6-dichloro-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1H-benzimidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Pathways involved include the inhibition of RNA polymerase and disruption of cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-1H-benzimidazole hydrochloride
- 2-chloro-5,6-dimethoxy-1H-benzimidazole
- 5-chloro-2-methyl-4,6-dinitro-1H-benzimidazole
Uniqueness
5,6-dichloro-1H-benzimidazole-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-dichloro-1H-benzimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOMGKBKBKUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.